4-氨基联苯 D9

描述

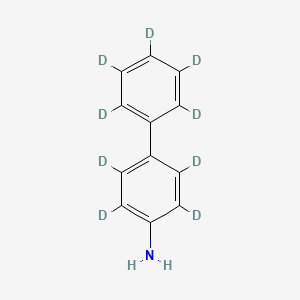

4-Aminobiphenyl D9, also known as [1,1’-Biphenyl-2,2’,3,3’,4’,5,5’,6,6’-d9]-4-amine, is a stable isotope labelled compound . It has a molecular formula of C12 2H9 H2 N and a molecular weight of 178.28 . It is used for unparalleled analytical testing within the food and beverage sector .

Molecular Structure Analysis

The molecular structure of 4-Aminobiphenyl D9 can be represented by the IUPAC name 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline . The InChI representation is InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D .Physical And Chemical Properties Analysis

4-Aminobiphenyl D9 is a yellowish-brown crystalline solid . It is slightly soluble in cold water and very soluble in hot water . It has a molecular weight of 178.28 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .科学研究应用

-

Scientific Field: Toxicology

- Application : 4-Aminobiphenyl is known to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in humans . It was commonly used in the past as a rubber antioxidant and an intermediate for dyes .

- Methods : Exposure to this aryl-amine can happen through contact with chemical dyes and from inhalation of cigarette smoke . In studies, it is prepared by reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl .

- Results : Researches showed that 4-aminobiphenyl is responsible for bladder cancer in humans and dogs by damaging DNA . Due to its carcinogenic effects, commercial production of 4-aminobiphenyl ceased in the United States in the 1950s .

-

Scientific Field: Analytical Chemistry

- Application : 4-Aminobiphenyl is used in the determination of aromatic amines in mainstream cigarette smoke by Gas Chromatography Mass Spectrometry with Negative Chemical Ionisation (GC/MS(NCI)) .

- Methods : The method involves the use of column switching valves to perform on-line sample concentration and cleanup, which permits direct analysis of enzymatic DNA hydrolysates using narrow-bore liquid chromatography (LC) .

- Results : The detection limit for dG-C8-4-ABP in DNA hydrolysates was 10 pg on-column, equivalent to 0.7 dG-C8-4-ABP adducts in 10^7 normal nucleotides for a sample containing 100 μg DNA .

-

Scientific Field: Genetic Research

- Application : 4-Aminobiphenyl has been used in genetic research to study its impact on DNA . It is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .

- Methods : The research involves exposing the cells to 4-Aminobiphenyl and then studying the genetic changes. Other types of genetic damage studied include mitotic gene conversion in yeast, transformation of cultured mammalian cells .

- Results : The studies have shown that 4-Aminobiphenyl can cause significant genetic damage, leading to mutations in various organisms .

-

Scientific Field: Mass Spectrometry

- Application : 4-Aminobiphenyl is used in the development of quantitative isotope dilution methods for analysis of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), the principal nucleoside adduct derived from enzymatic hydrolysis of 4-aminobiphenyl (4-ABP)-modified DNA .

- Methods : The method uses column switching valves to perform on-line sample concentration and cleanup, which permits direct analysis of enzymatic DNA hydrolysates using narrow-bore liquid chromatography (LC). ES-MS detection is performed using a single quadrupole instrument .

- Results : The detection limit for dG-C8-4-ABP in DNA hydrolysates was 10 pg on-column, equivalent to 0.7 dG-C8-4-ABP adducts in 10^7 normal nucleotides for a sample containing 100 μg DNA .

-

Scientific Field: Biochemistry

- Application : 4-Aminobiphenyl is used in the study of its impact on DNA and protein adduct formation . It forms adducts with DNA and proteins, which can lead to mutations and cancer .

- Methods : The research involves exposing biological samples to 4-Aminobiphenyl and then studying the formation of adducts. The detection of these adducts is often done using techniques like mass spectrometry .

- Results : The studies have shown that 4-Aminobiphenyl can form adducts with DNA and proteins, which can lead to significant biological damage .

-

Scientific Field: Environmental Science

- Application : 4-Aminobiphenyl is studied for its environmental presence and impact, as it can be found in cigarette smoke and certain dyes .

- Methods : Environmental samples are collected and analyzed for the presence of 4-Aminobiphenyl. This can involve techniques like gas chromatography and mass spectrometry .

- Results : These studies help in understanding the environmental distribution and impact of 4-Aminobiphenyl .

安全和危害

4-Aminobiphenyl D9 is considered hazardous. Acute inhalation exposure can produce headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-LOIXRAQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobiphenyl D9 | |

CAS RN |

344298-96-0 | |

| Record name | 344298-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

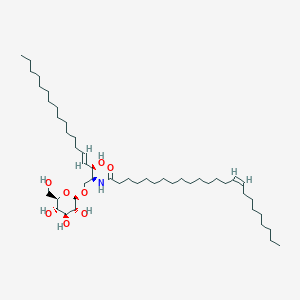

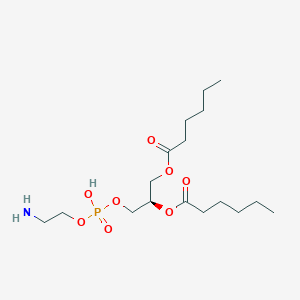

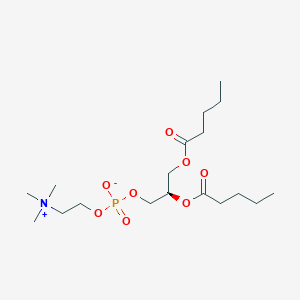

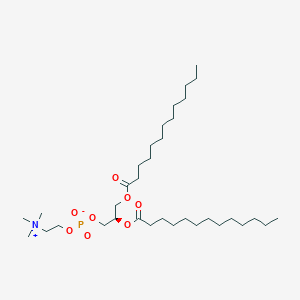

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)